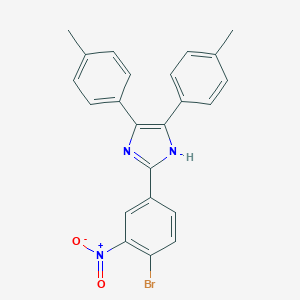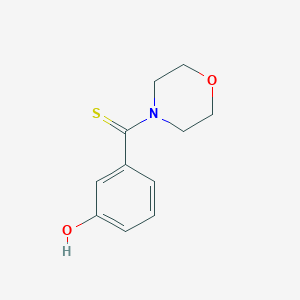
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione
Descripción general
Descripción
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound is known for its unique structure, which includes a hydroxyphenyl group and a morpholinyl group connected by a methanethione linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological and pathological phenomena .
Mode of Action
This compound inhibits the activity of MGL and FAAH enzymes . By inhibiting these enzymes, the compound prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in the amplification of the endocannabinoid signaling, which can have various effects depending on the physiological context .
Biochemical Pathways
The affected biochemical pathways primarily involve the endocannabinoid system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), exert their effects by binding to cannabinoid receptors . By inhibiting MGL and FAAH, this compound increases the levels of these endocannabinoids, thereby enhancing the signaling through the cannabinoid receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the enhancement of endocannabinoid signaling . This can result in various effects, including pain relief, reduction of anxiety, and potential benefits in neurodegenerative diseases such as Alzheimer’s .
Métodos De Preparación
The synthesis of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 3-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanethione linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)(morpholin-4-yl)methanethione: Similar structure but with the hydroxy group in a different position.
(3-Hydroxyphenyl)(piperidin-4-yl)methanethione: Similar structure but with a piperidinyl group instead of a morpholinyl group.
(3-Hydroxyphenyl)(morpholin-4-yl)methanone: Similar structure but with a methanone group instead of a methanethione group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPKIZXELGKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402512.png)
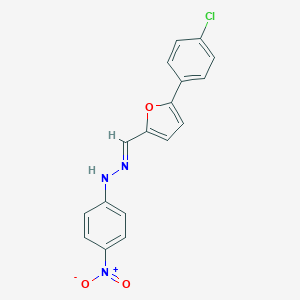
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B402515.png)
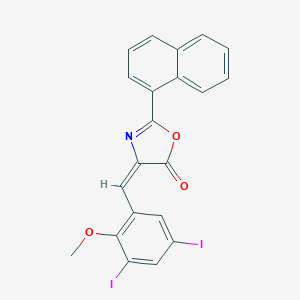
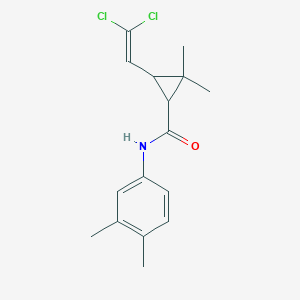
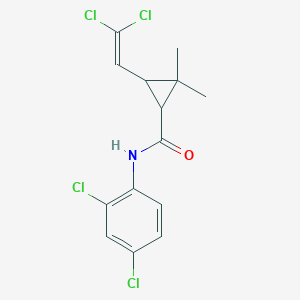
![N-(2,2,2-trichloro-1-{4-[(E)-(phenylhydrazono)methyl]phenoxy}ethyl)acetamide](/img/structure/B402523.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402526.png)
![4,5-diphenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402528.png)

![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(mesityldiazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402531.png)
